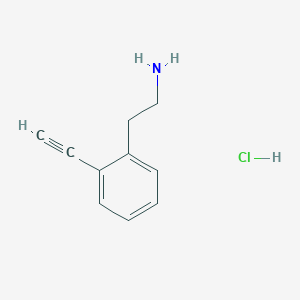

2-(2-Ethynylphenyl)ethanamine;hydrochloride

Description

2-(2-Ethynylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by an ethynyl (–C≡CH) group at the 2-position of the phenyl ring and a primary amine (–NH2) linked via a two-carbon chain. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name |

2-(2-ethynylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-9-5-3-4-6-10(9)7-8-11;/h1,3-6H,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKKCDFTTMZMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethynylphenyl)ethanamine;hydrochloride typically involves the reaction of 2-bromoethynylbenzene with ethylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2-(2-Ethynylphenyl)ethanamine;hydrochloride involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethynylphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(2-Ethynylphenyl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethynylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group plays a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Interactions

Aromatic Ring Substituents

- Ethynyl Group (Target Compound) : The ethynyl group is electron-withdrawing due to sp-hybridization, reducing electron density on the phenyl ring. This may influence hydrogen-bonding interactions with residues like GLU527 or TYR604 in HSP90, as seen in indole-based analogs (e.g., Tryptamine hydrochloride) .

- Indole Derivatives (Compounds 1–3) : Indole rings (e.g., 2-(1H-indol-3-yl)ethanamine hydrochloride) engage in hydrogen bonding via nitro groups and amide linkages. Ethyl and propyl substituents on the indole enhance hydrophobic interactions but reduce polarity compared to ethynyl .

- Methoxy Groups (): Methoxy (–OCH3) substituents (e.g., 2-(2-methoxyphenoxy)ethylamine hydrochloride) are electron-donating, increasing ring electron density and altering hydrogen-bond acceptor capacity .

Amine Modifications

Physical-Chemical Properties

*Calculated based on structural analogy.

Pharmacological Activity

- HSP90 Inhibition () : Indole-based analogs inhibit HSP90 via hydrogen bonding to GLU527 and TYR604. The ethynyl group’s linear geometry may sterically hinder similar interactions but enhance π-π stacking with aromatic residues .

- Neurotransmitter Receptor Targeting :

- Dopamine Analogs () : Polar dihydroxy groups enable dopamine HCl to bind dopaminergic receptors. The ethynyl group’s electron-withdrawing nature may reduce affinity for catecholamine receptors .

- NBOMe Series () : Methoxy and benzyl groups in 25D-NBOMe confer high serotonin receptor (5-HT2A) affinity. Ethynyl’s electronic effects could shift receptor selectivity .

- Antimicrobial Activity () : 2-(Decylthio)ethanamine HCl’s decyl chain enables membrane disruption. The ethynyl group lacks comparable lipophilicity, suggesting distinct mechanisms .

Biological Activity

Overview

2-(2-Ethynylphenyl)ethanamine;hydrochloride, a synthetic compound belonging to the phenylethylamine class, has garnered attention for its unique chemical structure and potential biological activities. The presence of the ethynyl group enhances its reactivity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : 2-(2-Ethynylphenyl)ethanamine;hydrochloride

- Molecular Formula : C10H11N·HCl

- CAS Number : 2413884-05-4

The biological activity of 2-(2-Ethynylphenyl)ethanamine;hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The ethynyl group is crucial for binding affinity, allowing the compound to modulate target activities effectively. This modulation can lead to various biological effects, including potential therapeutic applications in neurological disorders and cancer treatment.

Enzyme Interaction

Research indicates that 2-(2-Ethynylphenyl)ethanamine;hydrochloride interacts with several enzymes, which may include:

- Monoamine Oxidase (MAO) : Potential inhibition could affect neurotransmitter levels.

- Carbonic Anhydrases : Selective inhibition has been observed, impacting pH regulation in tissues.

Receptor Binding

The compound may exhibit binding affinity towards various receptors, including:

- Serotonin Receptors : Implications for mood regulation and anxiety disorders.

- Dopamine Receptors : Potential relevance in treating Parkinson's disease and schizophrenia.

Case Studies and Experimental Data

- Cytotoxicity Studies :

- A study assessed the cytotoxic effects of 2-(2-Ethynylphenyl)ethanamine;hydrochloride on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against various cancer types, including breast (MCF-7) and leukemia cells (CEM-13) .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.63 | |

| CEM-13 | 12.34 | |

| U-937 | 10.45 |

- Mechanistic Insights :

-

Comparative Analysis :

- When compared to similar compounds like 2-Phenylethylamine, the ethynyl substitution significantly enhanced its biological activity, suggesting a structure-activity relationship (SAR) that favors compounds with electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.